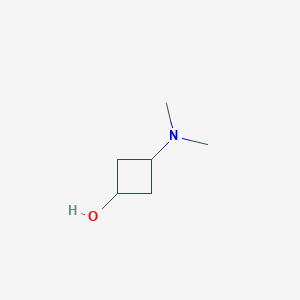

3-(Dimethylamino)cyclobutan-1-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(dimethylamino)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-7(2)5-3-6(8)4-5/h5-6,8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ONAWMBIBGQABHD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1CC(C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901275435 | |

| Record name | Cyclobutanol, 3-(dimethylamino)-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901275435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

905821-42-3 | |

| Record name | Cyclobutanol, 3-(dimethylamino)-, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901275435 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Structural Elucidation of 3-(Dimethylamino)cyclobutan-1-ol

Abstract

This technical guide provides a comprehensive framework for the structural elucidation of 3-(Dimethylamino)cyclobutan-1-ol, a bifunctional small molecule of interest in synthetic and medicinal chemistry. The unique structural features of this compound, namely the puckered cyclobutane ring, a tertiary amine, and a secondary alcohol, present a distinct set of analytical challenges. This document outlines a multi-technique approach, integrating Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) spectroscopy. For each technique, we delve into the causality behind experimental choices, provide detailed, field-proven protocols, and offer in-depth interpretation of the expected data. This guide is intended for researchers, scientists, and drug development professionals seeking a robust and validated methodology for the characterization of this and structurally related molecules.

Introduction: The Analytical Challenge

The structural elucidation of novel or synthesized small molecules is a cornerstone of chemical research and development.[1] this compound (Figure 1) is a molecule that, while seemingly simple, requires a systematic and multi-faceted analytical approach to unambiguously determine its constitution and stereochemistry. The presence of both a basic nitrogen atom and a hydroxyl group can influence ionization in mass spectrometry and chemical shifts in NMR. Furthermore, the four-membered cyclobutane ring is not planar, leading to complex conformational isomers that can impact spectroscopic data.[2]

This guide will walk through the logical progression of experiments, from determining the molecular formula to establishing the connectivity of atoms and finally, probing the stereochemical arrangement.

Figure 1: Structure of this compound

Caption: 2D structure of this compound.

Mass Spectrometry: The First Step in Unraveling the Molecular Identity

Mass spectrometry (MS) is an indispensable tool for the initial characterization of a molecule.[3] It provides the molecular weight and, with high-resolution instruments, the elemental composition.[4] For a molecule like this compound, which contains nitrogen, the "Nitrogen Rule" is a key diagnostic tool. This rule states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight.[5]

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

Rationale: HRMS is crucial for determining the exact mass of the molecular ion, which allows for the unambiguous determination of the elemental formula. This is a critical self-validating step before proceeding to more complex structural analysis.[4]

Experimental Protocol:

-

Sample Preparation: Dissolve a small amount of the analyte (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Ionization Method: Electrospray ionization (ESI) is the preferred method for this molecule due to the presence of the basic amine and polar alcohol, which are readily ionized in solution.[1]

-

Mass Analyzer: A time-of-flight (TOF) or Orbitrap mass analyzer is recommended for high mass accuracy.

-

Data Acquisition: Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]+.

Data Interpretation:

The expected monoisotopic mass of C6H13NO is 115.0997 g/mol . The HRMS experiment should yield a mass for the [M+H]+ ion that is within a few parts per million (ppm) of the theoretical value of 116.1075.

| Ion | Theoretical m/z | Expected m/z (within 5 ppm) |

| [M+H]+ | 116.1075 | 116.1070 - 116.1080 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis

Rationale: MS/MS provides information about the connectivity of the molecule by inducing fragmentation of the molecular ion and analyzing the resulting fragment ions.[3][6] For amino alcohols, characteristic fragmentation patterns include α-cleavage and dehydration.[5]

Experimental Protocol:

-

Precursor Ion Selection: Isolate the [M+H]+ ion (m/z 116.1) in the first stage of the mass spectrometer.

-

Collision-Induced Dissociation (CID): Subject the isolated precursor ion to collisions with an inert gas (e.g., argon or nitrogen) to induce fragmentation.

-

Fragment Ion Analysis: Acquire the mass spectrum of the resulting fragment ions.

Predicted Fragmentation Pathway:

Caption: Predicted MS/MS fragmentation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule.[7] A combination of ¹H, ¹³C, and 2D NMR experiments provides a complete picture of the carbon-hydrogen framework.

¹H NMR Spectroscopy

Rationale: ¹H NMR provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Experimental Protocol:

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). Tetramethylsilane (TMS) is used as an internal standard.

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

Predicted ¹H NMR Data:

| Proton | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| a | ~3.5-4.0 | m | 1H | CH-OH |

| b | ~2.5-3.0 | m | 1H | CH-N |

| c | ~2.2 | s | 6H | N(CH₃)₂ |

| d, e | ~1.5-2.5 | m | 4H | Ring CH₂ |

| f | Variable | br s | 1H | OH |

Key Interpretive Points:

-

The singlet at ~2.2 ppm integrating to 6H is characteristic of the two equivalent methyl groups of the dimethylamino moiety.[8]

-

The multiplets for the ring protons are expected to be complex due to the puckered nature of the cyclobutane ring, which can lead to non-equivalent axial and equatorial protons.[9][10]

-

The broad singlet for the hydroxyl proton is exchangeable with D₂O.

¹³C NMR Spectroscopy

Rationale: ¹³C NMR provides information about the number of different types of carbon atoms and their chemical environment.

Experimental Protocol:

-

Sample Preparation: Use the same sample as for ¹H NMR.

-

Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum.

Predicted ¹³C NMR Data:

| Carbon | Chemical Shift (δ, ppm) | Assignment |

| 1 | ~65-75 | C-OH |

| 2 | ~55-65 | C-N |

| 3 | ~40-50 | N(CH₃)₂ |

| 4, 5 | ~20-35 | Ring CH₂ |

Note: The chemical shifts are estimates and can be influenced by the solvent and the stereochemistry of the molecule. For unsubstituted cyclobutane, the carbon signal appears around 22.4 ppm.[11]

2D NMR Spectroscopy (COSY and HSQC)

Rationale: 2D NMR experiments are essential for unambiguously assigning the proton and carbon signals and confirming the connectivity.

-

COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other. We expect to see correlations between the CH-OH proton and the adjacent ring CH₂ protons, and between the CH-N proton and its neighboring ring CH₂ protons.

-

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached. This will definitively link the proton and carbon assignments.

Caption: Workflow for NMR-based structural elucidation.

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Rationale: FTIR spectroscopy is a rapid and sensitive technique for identifying the functional groups present in a molecule. For this compound, we expect to see characteristic absorptions for the O-H and C-N bonds.

Experimental Protocol:

-

Sample Preparation: The sample can be analyzed as a neat liquid (if applicable) or as a thin film on a salt plate (e.g., NaCl or KBr).

-

Data Acquisition: Acquire the infrared spectrum over the range of 4000-400 cm⁻¹.

Expected FTIR Absorptions:

| Wavenumber (cm⁻¹) | Vibration | Appearance |

| ~3600-3200 | O-H stretch (alcohol) | Broad |

| ~2960-2850 | C-H stretch (aliphatic) | Strong, sharp |

| ~1250-1020 | C-N stretch (tertiary amine) | Medium to weak |

| ~1150 | C-O stretch (secondary alcohol) | Strong |

Key Interpretive Points:

-

The broad O-H stretching band is a hallmark of an alcohol and is due to hydrogen bonding.[12]

-

As a tertiary amine, there will be no N-H stretching bands in the 3300-3500 cm⁻¹ region, which helps to confirm the nature of the amino group.[8][13]

Stereochemistry: The Final Frontier

The synthesis of this compound can potentially lead to cis and trans diastereomers. The reduction of a 3-substituted cyclobutanone, a likely synthetic precursor, often proceeds with high stereoselectivity, favoring the formation of the cis alcohol.[14][15][16]

Distinguishing between these isomers typically requires advanced NMR techniques such as Nuclear Overhauser Effect (NOE) spectroscopy or by analyzing the coupling constants of the ring protons in high-resolution ¹H NMR spectra.[17] The spatial proximity of protons in the cis isomer will result in NOE correlations that are absent in the trans isomer.

Conclusion: A Validated, Multi-Technique Approach

The structural elucidation of this compound is a process of systematic investigation, where each analytical technique provides a crucial piece of the puzzle. By integrating the data from MS, NMR, and FTIR, a self-validating and unambiguous structural assignment can be achieved. This guide provides the foundational knowledge and experimental framework for researchers to confidently characterize this and other complex small molecules.

References

-

"A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC". National Center for Biotechnology Information. [Link]

-

"Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry - PubMed". PubMed. [Link]

-

"Nuclear Magnetic Resonance Spectroscopy. Conformational Properties of Cyclobutanes. Variation of Geminal Fluorine—Fluorine Chemical-Shift Differences with Temperature1 | Journal of the American Chemical Society". Journal of the American Chemical Society. [Link]

-

"Structure Elucidation of Small Molecules - Fiehn Lab". Fiehn Lab. [Link]

-

"3-(Dimethylamino)-2,2,4-trimethyl-4-(2-propen-1-yl)cyclobutanol - EPA". U.S. Environmental Protection Agency. [Link]

-

"24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax". OpenStax. [Link]

-

"Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory - PubMed". PubMed. [Link]

-

"Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory | Request PDF - ResearchGate". ResearchGate. [Link]

-

"How to Read and Interpret FTIR Spectroscope of Organic Material Indonesian Journal of Science & Technology". Indonesian Journal of Science & Technology. [Link]

-

"cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr doc brown's advanced organic chemistry revision notes". Doc Brown's Chemistry. [Link]

-

"IR: amines". University of Calgary. [Link]

-

"NMR studies of bipyrimidine cyclobutane photodimers - PubMed". PubMed. [Link]

-

"12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts". Chemistry LibreTexts. [Link]

-

"13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C ... - Doc Brown's Chemistry". Doc Brown's Chemistry. [Link]

-

"Structures and NMR Parameters of 1,2-Diphenylcyclobutanes - ResearchGate". ResearchGate. [Link]

-

"Structural Elucidation - Mass Spec Lab". Mass Spec Lab. [Link]

-

"Synthesis of 3-borylated cyclobutanols from epihalohydrins or epoxy alcohol derivatives". Royal Society of Chemistry. [Link]

-

"Mass spectrometry-based structure elucidation of small molecule impurities and degradation products in pharmaceutical development - SciSpace". SciSpace. [Link]

-

"Infrared Spectroscopy - CDN". Illinois State University. [Link]

-

"The Art of Structure Elucidation of Small Molecules Using Mass Spectrometry - Pittcon". Pittcon. [Link]

-

"Stereocontrolled Synthesis and Functionalization of Cyclobutanes and Cyclobutanones - MDPI". MDPI. [Link]

-

"3-(dimethylamino)-2,2,4,4-tetramethylcyclobutan-1-ol - PubChemLite". PubChem. [Link]

-

"Analysis of Amino Acids Contained in Alcohol". Shimadzu. [Link]

-

"Stereochemistry of Cyclobutane and Heterocyclic Analogs | Request PDF - ResearchGate". ResearchGate. [Link]

-

"(1r,3r)-3-[(dimethylamino)methyl]cyclobutan-1-ol hydrochloride - PubChemLite". PubChem. [Link]

-

"12.3: Mass Spectrometry of Some Common Functional Groups - Chemistry LibreTexts". Chemistry LibreTexts. [Link]

-

"CID 157065003 | C12H30N2O2 - PubChem - NIH". PubChem. [Link]

-

"3-(dimethylamino)cyclopentan-1-ol (C7H15NO) - PubChemLite". PubChem. [Link]

-

"Photocatalytic synthesis of 3,3-disubstituted cyclobutanols via trifunctionalization of [1.1.1]propellane - Green Chemistry (RSC Publishing)". Royal Society of Chemistry. [Link]

-

"Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory - Vrije Universiteit Brussel". Vrije Universiteit Brussel. [Link]

-

"Module II Reduction Reactions - Lecture 14 2.1.1 Lithium Aluminum Hydride (LAH) - DAV University". DAV University. [Link]

-

"cyclobutanone - Organic Syntheses Procedure". Organic Syntheses. [Link]

- "WO2016023913A1 - Process for the preparation of 3-[(1r,2r)-3-(dimethylamino)-1-ethyl-2-methylpropyl]-phenol - Google Patents".

-

"1 Mass Spectrometry of Amino Acids and Proteins - Wiley-VCH". Wiley-VCH. [Link]

-

"3-(Dimethylamino)cyclopentan-1-ol | C7H15NO | CID 79639121 - PubChem". PubChem. [Link]

-

"Reduction Reactions | NROChemistry". NROChemistry. [Link]

Sources

- 1. A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. pittcon.org [pittcon.org]

- 4. massspeclab.com [massspeclab.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Fragmentation study of aminoalcohol-diterpenoid alkaloids by electrospray ionization time-of-flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Fiehn Lab - Structure Elucidation [fiehnlab.ucdavis.edu]

- 8. 24.10 Spectroscopy of Amines - Organic Chemistry | OpenStax [openstax.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. 13C nmr spectrum of cyclobutane C4H8 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclobutane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. bpb-us-w2.wpmucdn.com [bpb-us-w2.wpmucdn.com]

- 13. orgchemboulder.com [orgchemboulder.com]

- 14. Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. biblio.vub.ac.be [biblio.vub.ac.be]

- 17. NMR studies of bipyrimidine cyclobutane photodimers - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Data for 3-(Dimethylamino)cyclobutan-1-ol: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for the novel compound 3-(Dimethylamino)cyclobutan-1-ol. Designed for researchers, scientists, and professionals in drug development, this document delves into the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. The guide is structured to offer not just raw data, but also a deep interpretation based on established spectroscopic principles and experience with analogous molecular scaffolds.

Introduction

This compound is a fascinating molecule that incorporates a compact and strained cyclobutane ring, a tertiary amine, and a hydroxyl group. This unique combination of functionalities makes it a valuable building block in medicinal chemistry and materials science. The cyclobutane motif can impart conformational rigidity and unique metabolic profiles to drug candidates, while the amino and alcohol groups offer sites for further functionalization and hydrogen bonding interactions. Accurate spectroscopic characterization is paramount for confirming the structure and purity of this compound, and for understanding its chemical behavior. In the absence of published experimental spectra, this guide leverages high-quality predictive algorithms to provide a detailed spectroscopic profile.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR spectra are predicted to provide a wealth of structural information.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to be complex due to the diastereotopic nature of the methylene protons on the cyclobutane ring and the potential for cis/trans isomerism. The predicted chemical shifts are influenced by the electron-withdrawing effect of the hydroxyl group and the electron-donating nature of the dimethylamino group.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H1 (CH-OH) | ~4.0 - 4.2 | m | 1H |

| H3 (CH-N(CH₃)₂) | ~2.8 - 3.0 | m | 1H |

| H2/H4 (cis to substituents) | ~2.2 - 2.4 | m | 2H |

| H2/H4 (trans to substituents) | ~1.8 - 2.0 | m | 2H |

| N(CH₃)₂ | ~2.2 | s | 6H |

| OH | Variable | br s | 1H |

Interpretation and Rationale:

-

H1 (CH-OH): The proton attached to the carbon bearing the hydroxyl group is expected to be the most downfield of the ring protons due to the deshielding effect of the electronegative oxygen atom. Its multiplicity will be complex (a multiplet, m) due to coupling with the adjacent methylene protons.

-

H3 (CH-N(CH₃)₂): The proton on the carbon attached to the dimethylamino group is also deshielded, though to a lesser extent than H1. It will also appear as a multiplet.

-

H2/H4 (CH₂): The four methylene protons on the cyclobutane ring are diastereotopic and will have different chemical shifts. They are expected to appear as complex multiplets. The protons cis to the substituents are likely to be slightly more deshielded than those trans. The analysis of coupling constants in cyclobutanes is crucial for determining the stereochemistry.[1][2]

-

N(CH₃)₂: The six protons of the two methyl groups on the nitrogen are equivalent and will appear as a sharp singlet.

-

OH: The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent. It will likely appear as a broad singlet and may exchange with D₂O.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the number of non-equivalent carbons and their chemical environment.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C1 (CH-OH) | ~70 - 75 |

| C3 (CH-N(CH₃)₂) | ~60 - 65 |

| C2/C4 (CH₂) | ~30 - 35 |

| N(CH₃)₂ | ~40 - 45 |

Interpretation and Rationale:

-

C1 (CH-OH): The carbon attached to the hydroxyl group is the most deshielded carbon in the ring, appearing at the lowest field.

-

C3 (CH-N(CH₃)₂): The carbon bonded to the nitrogen of the dimethylamino group is also significantly deshielded.

-

C2/C4 (CH₂): The two methylene carbons of the cyclobutane ring are equivalent and will appear as a single peak in the aliphatic region.

-

N(CH₃)₂: The two methyl carbons attached to the nitrogen are equivalent and will appear as a single peak.

Experimental Protocol for NMR Data Acquisition:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrument Setup: Use a 400 MHz or higher field NMR spectrometer. Tune and shim the probe for the specific solvent.

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: 16-32 scans, spectral width of 12-16 ppm, relaxation delay of 1-2 seconds.

-

To confirm the OH peak, add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The OH peak should disappear or significantly diminish.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: 512-1024 scans, spectral width of 200-240 ppm, relaxation delay of 2-5 seconds.

-

-

Data Processing: Process the raw data using appropriate software (e.g., Mnova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is predicted to show characteristic absorption bands for the O-H, C-H, and C-N bonds.

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H stretch (alcohol) | 3600 - 3200 | Strong, Broad |

| C-H stretch (aliphatic) | 3000 - 2850 | Medium-Strong |

| C-N stretch (amine) | 1250 - 1020 | Medium |

| C-O stretch (alcohol) | 1150 - 1050 | Strong |

Interpretation and Rationale:

-

O-H Stretch: A strong and broad absorption band in the region of 3600-3200 cm⁻¹ is the most characteristic feature of the alcohol functional group.[3][4][5] The broadening is due to intermolecular hydrogen bonding.

-

C-H Stretch: The C-H stretching vibrations of the cyclobutane ring and the methyl groups will appear in the 3000-2850 cm⁻¹ region.

-

C-N Stretch: The stretching vibration of the C-N bond in the tertiary amine is expected to give a medium intensity band in the 1250-1020 cm⁻¹ range.[6]

-

C-O Stretch: A strong absorption band corresponding to the C-O stretching of the secondary alcohol will be present in the 1150-1050 cm⁻¹ region.

Experimental Protocol for IR Data Acquisition:

-

Sample Preparation:

-

Neat Liquid: If the sample is a liquid, a thin film can be prepared between two salt plates (e.g., NaCl or KBr).

-

KBr Pellet: If the sample is a solid, grind a small amount (1-2 mg) with dry potassium bromide (KBr) powder (100-200 mg) and press into a transparent pellet.

-

-

Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Record a background spectrum of the empty sample compartment or the pure KBr pellet.

-

Place the sample in the spectrometer and acquire the sample spectrum.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software will automatically subtract the background spectrum from the sample spectrum to generate the final IR spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Predicted Mass Spectrum of this compound:

-

Molecular Ion (M⁺): The molecular formula is C₇H₁₅NO, giving a molecular weight of 129.20 g/mol . The electron ionization (EI) mass spectrum is expected to show a molecular ion peak at m/z = 129. According to the nitrogen rule, a molecule with an odd number of nitrogen atoms will have an odd molecular weight.[7][8]

-

Major Fragmentation Pathways:

-

α-Cleavage: The most characteristic fragmentation for amines is α-cleavage, the breaking of a C-C bond adjacent to the nitrogen atom.[7][8] For this compound, this can lead to several fragment ions. The most stable fragment is often the one that results in a resonance-stabilized iminium ion.

-

Loss of Water: Alcohols can undergo dehydration, leading to a peak at [M-18]⁺.[9]

-

Ring Cleavage: The strained cyclobutane ring can undergo cleavage to produce characteristic fragments.

-

Table 4: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment Structure | Fragmentation Pathway |

| 129 | [C₇H₁₅NO]⁺ | Molecular Ion |

| 114 | [C₆H₁₂NO]⁺ | Loss of CH₃ |

| 86 | [C₅H₁₂N]⁺ | α-Cleavage (loss of C₂H₃O) |

| 71 | [C₄H₉N]⁺ | α-Cleavage |

| 58 | [C₃H₈N]⁺ | Iminium ion [CH₂=N(CH₃)₂]⁺ |

Diagram: Predicted Fragmentation Pathways

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Experimental Protocol for Mass Spectrometry Data Acquisition:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. Common methods include direct infusion for liquids or solids, or via a gas chromatograph (GC-MS) for volatile compounds.

-

Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.

-

Mass Analysis: Use a mass analyzer (e.g., quadrupole, time-of-flight) to separate the ions based on their mass-to-charge ratio (m/z).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure of the compound.

Conclusion

This technical guide provides a detailed predictive analysis of the NMR, IR, and MS spectra of this compound. The presented data and interpretations are based on established spectroscopic principles and computational models, offering a robust framework for the characterization of this and related compounds. While these predicted spectra are invaluable, experimental verification remains the gold standard in chemical analysis. The provided experimental protocols serve as a starting point for researchers to acquire and confirm these spectroscopic data in the laboratory.

References

- Abraham, R. J., et al. (2002). A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes. Magnetic Resonance in Chemistry, 40(12), 737-746.

-

JoVE. (2023). Mass Spectrometry of Amines. Journal of Visualized Experiments. Available at: [Link]

-

Whitman College. (n.d.). GCMS Section 6.15 - Fragmentation of Amines. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). cyclobutane low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 cyclobutane 1-H nmr. Available at: [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Cyclobutanes. Available at: [Link]

- Duffield, A. M., et al. (1965). Mass Spectrometry in Structural and Stereochemical Problems. LXIV. A Study of the Fragmentation Processes of Some Cyclic Amines. Journal of the American Chemical Society, 87(13), 2926-2932.

-

University of Calgary. (n.d.). IR: amines. Available at: [Link]

- ACS Omega. (2019). NMR and Computational Studies on the Reactions of Enamines with Nitroalkenes That May Pass through Cyclobutanes. ACS Omega, 4(10), 14361-14374.

-

YouTube. (2022). How to Read an IR Spectrum? (With Subtititles) | Alcohols and amines. Available at: [Link]

-

AWS. (n.d.). H NMR Chemical Shifts of Cyclopropane and Cyclobutane: a Theoretical Study. Available at: [Link]

-

INFRARED SPECTROSCOPY (IR). (n.d.). Available at: [Link]

- Sayeeda, Z. (2022). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 12(10), 914.

-

YouTube. (2020). PART 15: ALIPHATIC AMINES (MASS SPECTRUM FRAGMENTATION PATTERN) FOR CSIR NET/GATE/M.Sc. Available at: [Link]

-

University of Alberta. (2019). Prediction of 1H and 13C NMR Chemical Shifts of Small Molecules Using Machine Learning. Available at: [Link]

-

Dummies.com. (2016). How to Identify Alcohols and Amines in the IR Spectrum. Available at: [Link]

-

ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Available at: [Link]

-

Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups. Available at: [Link]

-

Chemistry LibreTexts. (2020). 20.3: Predicting a 1H-NMR Spectrum From The Structure. Available at: [Link]

- Royal Society of Chemistry. (2016). CHAPTER 12: Mass Spectrometric Analysis of Cyclic Peptides. In Faraday Discussions.

- Journal of Chemical Education. (2022). Deciding which is the best 1H NMR predictor for organic compounds using statistical tools.

-

YouTube. (2017). How to predict the 13C NMR spectrum of a compound. Available at: [Link]

-

Chemaxon. (n.d.). NMR Predictor - Documentation. Available at: [Link]

- RSC Publishing. (2021). Real-time prediction of 1H and 13C chemical shifts with DFT accuracy using a 3D graph neural network. Chemical Science, 12(33), 10996-11006.

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Available at: [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Available at: [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Available at: [Link]

-

SpectraBase. (n.d.). 3-(Dimethylamino)-1-cyclohexanol - Optional[Vapor Phase IR] - Spectrum. Available at: [Link]

-

PubChem. (n.d.). (1r,3r)-3-[(dimethylamino)methyl]cyclobutan-1-ol hydrochloride. Available at: [Link]

-

Doc Brown's Chemistry. (n.d.). mass spectrum of cyclobutane C4H8 fragmentation pattern of m/z m/e ions for analysis and interpretation. Available at: [Link]

-

YouTube. (2019). Mass Spectroscopy: Alcohol Fragmentation Patterns. Available at: [Link]

- bioRxiv. (2025).

-

YouTube. (2020). Solving Mass Spectroscopy Problems - Analyzing Fragmentation Patterns. Available at: [Link]

-

NIST WebBook. (n.d.). 1,2-Cyclobutane-dicarboximide, n-ethyl-4-dimethylamino-3,3-dimethyl-. Available at: [Link]

-

University of Utah. (2015). Chem 4010/5326: Organic Spectroscopic Analysis Fall 2015 Problem Set 2. Available at: [Link]

Sources

- 1. A 1H NMR and theoretical investigation of the conformations of some monosubstituted cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. youtube.com [youtube.com]

- 4. How to Identify Alcohols and Amines in the IR Spectrum | dummies [dummies.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Video: Mass Spectrometry of Amines [jove.com]

- 8. GCMS Section 6.15 [people.whitman.edu]

- 9. youtube.com [youtube.com]

A Technical Guide to the Synthesis of Novel Aminocyclobutane Derivatives: Strategies and Methodologies for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

The cyclobutane motif, a four-membered carbocycle, is a privileged scaffold in medicinal chemistry, offering a unique three-dimensional geometry that can enhance pharmacological properties such as metabolic stability and binding affinity.[1][2][3] This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for constructing novel aminocyclobutane derivatives. It delves into the mechanistic underpinnings of key reactions, offers detailed experimental protocols, and presents comparative data to inform methodological choices. The guide is designed to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of next-generation therapeutics.

Introduction: The Rising Prominence of Aminocyclobutanes in Medicinal Chemistry

The incorporation of small, strained ring systems into drug candidates has emerged as a powerful strategy for modulating pharmacokinetic and pharmacodynamic profiles.[1][3] Among these, the aminocyclobutane moiety has garnered significant attention due to its ability to impart conformational rigidity and serve as a bioisosteric replacement for other common functional groups.[1][3] Unlike planar aromatic rings, the puckered nature of the cyclobutane ring allows for precise spatial positioning of substituents, enabling enhanced interactions with biological targets.[2]

Historically, the synthesis of substituted cyclobutanes has been perceived as challenging due to inherent ring strain.[2] However, recent advancements in synthetic methodologies have made these valuable building blocks more accessible.[4][5] This guide will explore the most robust and versatile of these methods, with a focus on their practical application in a drug discovery setting.

Core Synthetic Strategies for the Cyclobutane Scaffold

The construction of the cyclobutane core is the foundational step in the synthesis of its amino-functionalized derivatives. Several powerful strategies have been developed, each with its own set of advantages and limitations.

[2+2] Cycloaddition Reactions: The Cornerstone of Cyclobutane Synthesis

The [2+2] cycloaddition, in which two unsaturated molecules react to form a four-membered ring, is the most widely employed method for synthesizing cyclobutanes.[6][7][8] This reaction can be initiated through various means, including light (photocycloaddition), heat (thermal cycloaddition), or catalysis by transition metals or organic molecules.[6][7][9]

Photochemical [2+2] cycloaddition is a powerful and frequently used technique for constructing cyclobutane rings.[10][11] The reaction typically involves the excitation of an alkene to a triplet state, which then adds to another alkene in a stepwise fashion through a 1,4-diradical intermediate.[8] Enones are common substrates for this transformation due to their favorable photophysical properties.[8][10]

Causality Behind Experimental Choices: The choice of sensitizer, such as acetone or benzophenone, is critical for efficiently populating the triplet state of the reactive enone.[9] The solvent can also play a significant role in reaction efficiency and stereoselectivity. The reaction is often carried out at low temperatures to minimize side reactions and improve diastereoselectivity.

Experimental Workflow: Photochemical [2+2] Cycloaddition

Caption: General workflow for a photochemical [2+2] cycloaddition.

The development of catalytic, enantioselective [2+2] cycloaddition reactions has been a significant breakthrough, providing access to chiral cyclobutanes.[4] These reactions often employ chiral Lewis acids or organocatalysts to control the stereochemical outcome.

Trustworthiness of the Protocol: The success of these reactions hinges on the precise control of reaction conditions to favor the desired stereoisomer. The use of well-defined chiral catalysts ensures high enantioselectivity and reproducibility.

Ring-Expansion Reactions

Ring-expansion reactions offer an alternative and powerful approach to cyclobutane synthesis, often starting from readily available cyclopropanes.[12][13] These methods are particularly useful for accessing highly substituted or functionally complex cyclobutanes.

A notable example is the palladium-catalyzed ring expansion of arylidenecyclopropanes (ACPs) with anilines to form gem-diarylcyclobutanes.[12] This method is significant as it allows for the construction of a quaternary carbon center during the ring expansion process.[12]

Mechanism of Action: The reaction is believed to proceed through a palladium(II) intermediate, with a Lewis acid additive playing a crucial role in promoting the desired transformation and suppressing elimination pathways.[12]

Reaction Pathway: Pd-Catalyzed Ring Expansion

Caption: Simplified catalytic cycle for the synthesis of gem-diarylcyclobutanes.

Ring-Contraction Reactions

Ring-contraction strategies, such as the conversion of pyrrolidines to cyclobutanes, represent a less common but stereospecific approach.[14] These reactions can be particularly advantageous for creating highly substituted cyclobutanes with multiple contiguous stereocenters.[14]

Introduction of the Amino Group: Functionalization Strategies

Once the cyclobutane core is established, the introduction of the amino group is the next critical step. The choice of method depends on the desired substitution pattern and the functional group tolerance of the substrate.

Nucleophilic Substitution of Halogenated Cyclobutanes

A straightforward approach involves the nucleophilic substitution of a halogenated cyclobutane precursor. For instance, 1,3-dichlorocyclobutane can serve as a versatile starting material for the synthesis of cis- and trans-1,3-diaminocyclobutanes.[1] These diamines are valuable building blocks in drug discovery.[1]

Self-Validating System: The stereochemistry of the starting dichlorocyclobutane dictates the stereochemistry of the resulting diamine, providing a reliable method for accessing specific isomers.

Reductive Amination of Cyclobutanones

Reductive amination of a cyclobutanone intermediate is another widely used method. This two-step, one-pot procedure involves the reaction of the ketone with an amine to form an imine or enamine, which is then reduced in situ to the corresponding amine.

Curtius Rearrangement of Cyclobutanecarboxylic Acids

For the synthesis of aminocyclobutanes from cyclobutanecarboxylic acids, the Curtius rearrangement is a powerful tool. This reaction proceeds through an acyl azide intermediate, which rearranges to an isocyanate that can be subsequently hydrolyzed to the amine.

Detailed Experimental Protocols

To ensure the practical applicability of this guide, detailed, step-by-step methodologies for key transformations are provided below.

Protocol: Synthesis of N-Boc-1-aminocyclobutanecarboxylic acid

This protocol details the protection of 1-aminocyclobutanecarboxylic acid with a tert-butyloxycarbonyl (Boc) group, a common step in peptide synthesis and other derivatizations.[15]

Materials:

-

1-Aminocyclobutanecarboxylic acid

-

Di-tert-butyl dicarbonate (Boc)₂O

-

Sodium bicarbonate (NaHCO₃)

-

1,4-Dioxane

-

Water

-

1N Hydrochloric acid (HCl)

-

Dichloromethane (CH₂Cl₂)

-

Sodium sulfate (Na₂SO₄)

Procedure:

-

To a stirred solution of 1-aminocyclobutanecarboxylic acid (17 mmol) in a 1:1 mixture of 1,4-dioxane and water (40 mL total), add sodium bicarbonate (57 mmol).[15]

-

Cool the mixture to 0°C in an ice bath.

-

Add di-tert-butyl dicarbonate (20.4 mmol) and stir the reaction mixture at room temperature for approximately 12 hours.[15]

-

After completion of the reaction (monitored by TLC), wash the reaction mixture with ethyl acetate (30 mL) to remove impurities.

-

Acidify the aqueous layer with 1N HCl to a pH of 2-3.

-

Extract the aqueous layer with dichloromethane (2 x 40 mL).[15]

-

Combine the organic extracts, wash with water and brine, then dry over anhydrous sodium sulfate.[15]

-

Filter and concentrate the solution under reduced pressure to yield the crude product.

-

Purify the crude residue by silica gel column chromatography using an appropriate eluent system (e.g., 35% ethyl acetate in n-hexane) to afford the desired N-Boc-1-aminocyclobutanecarboxylic acid.[15]

Protocol: Iron-Catalyzed [2+2] Cycloaddition for Aminocyclobutane Synthesis

This method provides a direct route to aminocyclobutanes through an iron-catalyzed [2+2] cycloaddition.[16]

Note: Specific reaction conditions, including the choice of iron catalyst, ligands, and substrates, are critical for the success of this reaction and should be optimized based on the specific target molecule.

Comparative Data and Method Selection

The choice of synthetic strategy depends on several factors, including the desired substitution pattern, stereochemistry, and scalability. The following table summarizes the key features of the discussed methodologies.

| Synthetic Strategy | Key Advantages | Key Limitations | Typical Applications |

| Photochemical [2+2] Cycloaddition | High functional group tolerance; access to complex scaffolds.[6][10] | Can lead to mixtures of regio- and stereoisomers; requires specialized equipment.[6] | Synthesis of natural product cores and complex polycyclic systems. |

| Catalytic Enantioselective [2+2] Cycloaddition | High enantioselectivity; access to chiral building blocks.[4] | Catalyst-dependent; may require extensive optimization. | Asymmetric synthesis of chiral drug intermediates. |

| Ring Expansion of Cyclopropanes | Access to highly substituted cyclobutanes; construction of quaternary centers.[12] | Substrate-specific; may require multi-step synthesis of starting materials. | Synthesis of gem-disubstituted cyclobutanes. |

| Nucleophilic Substitution | Straightforward and reliable; good control over stereochemistry.[1] | Requires a pre-functionalized cyclobutane core. | Synthesis of cis- and trans-1,3-diaminocyclobutanes. |

Conclusion and Future Outlook

The synthesis of novel aminocyclobutane derivatives is a dynamic and rapidly evolving field. The methodologies outlined in this guide represent the current state-of-the-art and provide a robust toolkit for chemists in drug discovery. As our understanding of the interplay between three-dimensional molecular shape and biological activity deepens, the demand for novel, conformationally constrained scaffolds like aminocyclobutanes will undoubtedly continue to grow. Future research will likely focus on the development of even more efficient, selective, and sustainable synthetic methods, further expanding the accessibility and utility of this important class of molecules.

References

- Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC. (2024-06-11).

- Recent Advances in the Synthesis of Cyclobutanes by Olefin [2 + 2] Photocycloaddition Reactions | Chemical Reviews - ACS Publications.

- Cyclobutane Derivatives from Thermal Cycloaddition Reactions - Organic Reactions.

- Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions - PubMed. (2015-10-05).

- Cyclobutanes in Organic Synthesis - Baran Lab.

- Photochemistry of Cyclobutanes: Synthesis and Reactivity - Semantic Scholar. (2007-03-06).

- The Synthesis of Substituted Cyclobutanes: An In-depth Technical Guide - Benchchem.

- Synthesis of gem-Diarylcyclobutanes via Palladium-Catalyzed Ring Expansion of Arylidenecyclopropanes with Anilines | Organic Letters - ACS Publications. (2025-11-19).

- Ring Expansion Rearrangements - Chemistry Steps.

- Reactions of Cyclopropane and Cyclobutane - Pharmaguideline.

- Continuous-Flow Synthesis of Cyclobutenes Using LED Technology | Almac. (2023-02-06).

- Ring-fused cyclobutanes via cycloisomerization of alkylidenecyclopropane acylsilanes - ETH Zurich Research Collection. (2020-05-28).

- 1-Aminocyclobutanecarboxylic Acid Derivatives as Novel Structural Elements in Bioactive Peptides: Application to Tuftsin Analogs | Journal of Medicinal Chemistry - ACS Publications.

- 1-Aminocyclobutanecarboxylic acid derivatives as novel structural elements in bioactive peptides: application to tuftsin analogs - PubMed.

- Synthesis of aminocyclobutanes by iron-catalyzed [2+2] cycloaddition - PubMed. (2013-08-19).

- Application of 1,3-Dichlorocyclobutane in Medicinal Chemistry: A Gateway to Novel Drug Scaffolds - Benchchem.

- Cyclobutane synthesis - Organic Chemistry Portal.

- Synthesis of novel β-aminocyclobutanecarboxylic acid derivatives by a solvent-free aza-Michael addition and subsequent ring closure - PubMed. (2011-10-21).

- N-Boc-1-aminocyclobutanecarboxylic acid synthesis - ChemicalBook.

- Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC.

- (+)- and (−)-2-Aminocyclobutane-1-carboxylic Acids and Their Incorporation into Highly Rigid β-Peptides: Stereoselective Synthesis and a Structural Study - ACS Figshare.

- Applications of C–H Functionalization Logic to Cyclobutane Synthesis - ACS Publications. (2014-02-18).

- studies toward the stereocontrolled synthesis of cyclobutane derivatives - ScholarWorks.

- CN103864635A - Simple synthesis process of 1-aminocyclopropane-1-carboxylic acid - Google Patents.

- Explore Our Novel Cyclobutane Derivatives | Building Blocks | Blog - Life Chemicals. (2020-12-14).

- Efficient and regioselective synthesis of dihydroxy-substituted 2-aminocyclooctane-1-carboxylic acid and its bicyclic derivatives - PMC.

- Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines - NTU > IRep. (2021-11-08).

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Puckering the Planar Landscape of Fragments: Design and Synthesis of a 3D Cyclobutane Fragment Library - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lifechemicals.com [lifechemicals.com]

- 4. Cyclobutane and cyclobutene synthesis: catalytic enantioselective [2+2] cycloadditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cyclobutane synthesis [organic-chemistry.org]

- 6. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. organicreactions.org [organicreactions.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. baranlab.org [baranlab.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. semanticscholar.org [semanticscholar.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]

- 14. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 15. N-Boc-1-aminocyclobutanecarboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 16. Synthesis of aminocyclobutanes by iron-catalyzed [2+2] cycloaddition - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Stereoselective Synthesis of 3-(Dimethylamino)cyclobutan-1-ol: A Detailed Guide for Researchers

Introduction: The Significance of the 3-Aminocyclobutanol Scaffold in Medicinal Chemistry

The cyclobutane motif, once considered a synthetic curiosity due to its inherent ring strain, has emerged as a privileged scaffold in modern drug discovery.[1] Its rigid, three-dimensional structure provides a unique conformational constraint that can enhance binding affinity and selectivity for biological targets. Within this class of compounds, 3-aminocyclobutanol derivatives are of particular interest due to the strategic placement of two key functional groups, an amino group and a hydroxyl group, which can serve as critical pharmacophoric elements or as handles for further chemical modification. The stereochemistry of these substituents is paramount, as different stereoisomers often exhibit vastly different biological activities.

This application note provides a comprehensive guide to the stereoselective synthesis of a specific and valuable building block: 3-(dimethylamino)cyclobutan-1-ol. This tertiary amine-containing cyclobutanol is a key intermediate in the synthesis of various pharmaceutically active compounds. We will explore a robust and widely applicable two-step synthetic strategy, focusing on the establishment of the desired stereochemistry through a stereoselective reduction of a chiral cyclobutanone precursor. This guide is intended for researchers, scientists, and drug development professionals seeking to incorporate this valuable scaffold into their synthetic programs.

Synthetic Strategy: A Two-Pronged Approach to Stereocontrol

The most logical and efficient pathway to stereochemically defined this compound involves a two-stage process:

-

Asymmetric Synthesis or Resolution of 3-(Dimethylamino)cyclobutanone: The cornerstone of this strategy is the preparation of an enantiomerically enriched cyclobutanone precursor. This can be achieved through two primary methods:

-

Asymmetric Synthesis: Direct synthesis of a single enantiomer of the cyclobutanone from achiral starting materials using chiral catalysts or auxiliaries.

-

Chiral Resolution: Separation of a racemic mixture of 3-(dimethylamino)cyclobutanone into its constituent enantiomers.

-

-

Stereoselective Reduction of the Cyclobutanone: Once the chiral cyclobutanone is obtained, the hydroxyl group is introduced via reduction of the ketone. The inherent conformational preferences of the cyclobutane ring heavily favor the formation of the cis diastereomer, where the hydroxyl group and the dimethylamino group are on the same face of the ring.

This strategic approach is visualized in the workflow diagram below:

Figure 1: General workflow for the stereoselective synthesis of this compound.

Part 1: Synthesis of Enantiomerically Enriched 3-(Dimethylamino)cyclobutanone

The synthesis of the chiral cyclobutanone precursor is the most critical step in determining the final enantiomeric purity of the target molecule. While a direct, catalytic asymmetric synthesis of 3-(dimethylamino)cyclobutanone is an area of ongoing research, a practical and reliable approach involves the resolution of a racemic mixture.

Protocol 1: Synthesis of Racemic 3-(Dimethylamino)cyclobutanone

A common route to 3-substituted cyclobutanones starts from commercially available cyclobutanone.

Reaction Scheme:

Step-by-Step Protocol:

-

Bromination of Cyclobutanone:

-

In a well-ventilated fume hood, dissolve cyclobutanone (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or chloroform.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add bromine (1.0 eq) dropwise to the stirred solution. The reaction is typically exothermic.

-

Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.

-

Quench the reaction with a saturated aqueous solution of sodium thiosulfate to remove any unreacted bromine.

-

Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford crude 3-bromocyclobutanone. This intermediate is often used in the next step without further purification.

-

-

Amination of 3-Bromocyclobutanone:

-

Dissolve the crude 3-bromocyclobutanone (1.0 eq) in a polar aprotic solvent such as acetonitrile or tetrahydrofuran (THF).

-

Add an excess of a 40% aqueous solution of dimethylamine (3.0-5.0 eq).

-

Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

-

Once the reaction is complete, remove the solvent under reduced pressure.

-

Add water to the residue and extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield racemic 3-(dimethylamino)cyclobutanone.

-

Protocol 2: Chiral Resolution of Racemic 3-(Dimethylamino)cyclobutanone

Chiral resolution is a classical and effective method for obtaining enantiomerically pure compounds.[2] This can be achieved through the formation of diastereomeric salts with a chiral resolving agent or via enzymatic kinetic resolution.

Method A: Diastereomeric Salt Crystallization

-

Salt Formation:

-

Dissolve the racemic 3-(dimethylamino)cyclobutanone (1.0 eq) in a suitable solvent (e.g., ethanol, methanol, or a mixture of solvents).

-

Add a solution of a chiral acid resolving agent (0.5 eq), such as (+)-tartaric acid, (-)-dibenzoyltartaric acid, or (+)-camphorsulfonic acid, in the same solvent.

-

Stir the mixture at room temperature to allow for salt formation.

-

-

Fractional Crystallization:

-

Cool the solution slowly to induce crystallization of the less soluble diastereomeric salt. The choice of solvent and cooling rate is crucial for obtaining well-formed crystals.

-

Collect the crystals by filtration and wash with a small amount of cold solvent.

-

The enantiomeric purity of the resolved salt can be determined by chiral HPLC analysis of the free amine after liberation.

-

Recrystallize the salt until a constant enantiomeric excess (ee) is achieved.

-

-

Liberation of the Free Amine:

-

Dissolve the diastereomerically pure salt in water.

-

Basify the solution with a suitable base (e.g., sodium hydroxide or potassium carbonate) to a pH > 10.

-

Extract the enantiomerically pure 3-(dimethylamino)cyclobutanone with an organic solvent.

-

Dry the organic extract and concentrate under reduced pressure to obtain the desired enantiomer.

-

Method B: Enzymatic Kinetic Resolution

Enzymatic kinetic resolution offers a highly selective and environmentally friendly alternative to classical resolution.[3] Lipases are commonly used enzymes for the resolution of racemic amines and alcohols.

-

Enzyme Screening:

-

Screen a panel of commercially available lipases (e.g., Candida antarctica lipase B (CALB), Pseudomonas cepacia lipase) for their ability to selectively acylate one enantiomer of a precursor, such as racemic 3-aminocyclobutanone (which can then be methylated).

-

-

Kinetic Resolution Protocol (Example with a Lipase):

-

To a solution of racemic 3-aminocyclobutanone (1.0 eq) in a suitable organic solvent (e.g., toluene or THF), add an acyl donor such as ethyl acetate or vinyl acetate.

-

Add the selected immobilized lipase (e.g., Novozym 435).

-

Stir the reaction at a controlled temperature (e.g., 30-40 °C) and monitor the conversion by GC or HPLC.

-

The reaction is typically stopped at ~50% conversion to obtain both the acylated product and the unreacted amine in high enantiomeric excess.

-

-

Separation and Deprotection:

-

Separate the acylated product from the unreacted amine by column chromatography.

-

The N-acylated product can be deprotected under acidic or basic conditions to yield the other enantiomer of 3-aminocyclobutanone.

-

-

N,N-Dimethylation:

-

The enantiomerically pure 3-aminocyclobutanone can then be converted to 3-(dimethylamino)cyclobutanone via reductive amination with formaldehyde and a reducing agent (e.g., sodium triacetoxyborohydride) or by reaction with a methylating agent (e.g., methyl iodide).

-

Part 2: Stereoselective Reduction of 3-(Dimethylamino)cyclobutanone

The reduction of 3-substituted cyclobutanones is a well-studied transformation that exhibits high diastereoselectivity. The hydride reagent preferentially attacks the carbonyl group from the face opposite to the substituent at the 3-position, leading to the formation of the cis-alcohol. This stereochemical outcome is driven by the minimization of steric hindrance in the transition state.

Protocol 3: cis-Selective Reduction to this compound

Reaction Scheme:

Step-by-Step Protocol:

-

Reaction Setup:

-

In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the enantiomerically enriched 3-(dimethylamino)cyclobutanone (1.0 eq) in a dry, aprotic solvent such as THF or diethyl ether.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

-

Addition of Reducing Agent:

-

Slowly add a solution of a hydride reducing agent (1.0-1.5 eq), such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄), to the stirred solution. The choice of reducing agent can influence the reaction rate and work-up procedure. LiAlH₄ is more reactive, while NaBH₄ is milder and can often be used in alcoholic solvents at higher temperatures.

-

-

Reaction Monitoring and Work-up:

-

Stir the reaction at -78 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by TLC or GC-MS.

-

For LiAlH₄ reductions, carefully quench the reaction at 0 °C by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).

-

For NaBH₄ reductions, quench the reaction with a saturated aqueous solution of ammonium chloride.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification and Characterization:

-

The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to afford the desired cis-3-(dimethylamino)cyclobutan-1-ol.

-

The stereochemistry and enantiomeric purity of the final product should be confirmed by NMR spectroscopy and chiral HPLC analysis.

-

Data Presentation

The following table summarizes the expected outcomes for the key synthetic steps, based on literature precedents for similar transformations.

| Step | Transformation | Key Reagents | Expected Diastereomeric Ratio (d.r.) | Expected Enantiomeric Excess (ee) |

| Protocol 2A | Chiral Resolution | Chiral Acid (e.g., Tartaric Acid) | N/A | >98% (after recrystallization) |

| Protocol 2B | Enzymatic Resolution | Lipase (e.g., CALB) | N/A | >95% (at ~50% conversion) |

| Protocol 3 | Ketone Reduction | LiAlH₄ or NaBH₄ | >95:5 (cis:trans) | Maintained from precursor |

Causality Behind Experimental Choices

-

Choice of Solvent in Bromination: Non-polar solvents like DCM or chloroform are used to prevent unwanted side reactions and to facilitate the handling of bromine.

-

Excess Dimethylamine: A large excess of dimethylamine is used to drive the amination reaction to completion and to neutralize the HBr formed as a byproduct.

-

Low Temperature for Reduction: Performing the hydride reduction at low temperatures (-78 °C) enhances the stereoselectivity by favoring the kinetically controlled product, which is the cis-isomer.

-

Inert Atmosphere: The use of an inert atmosphere during the reduction with reactive hydrides like LiAlH₄ is crucial to prevent quenching of the reagent by atmospheric moisture.

Conclusion and Future Perspectives

The stereoselective synthesis of this compound is a valuable process for medicinal chemistry and drug development. The protocols outlined in this application note provide a reliable and reproducible pathway to this important building block. The key to success lies in the careful execution of the chiral resolution or asymmetric synthesis of the 3-(dimethylamino)cyclobutanone precursor, followed by a highly diastereoselective reduction.

Future research in this area will likely focus on the development of direct and efficient catalytic asymmetric methods for the synthesis of 3-aminocyclobutanones, which would circumvent the need for classical resolution and improve the overall atom economy of the process. The continued exploration of novel enzymatic and chemo-catalytic approaches will undoubtedly lead to even more elegant and practical syntheses of this and other valuable cyclobutane-containing molecules.

References

- Burkhard, J. A., et al. (2010). The Cyclobutane Ring in Medicinal Chemistry.

-

Goetzke, F. W., et al. (2021). A catalytic asymmetric cross-coupling approach to the synthesis of cyclobutanes. Nature Chemistry, 13(9), 880-886.[4]

-

Wikipedia. (2023). Chiral resolution.[2]

-

Zhong, C., et al. (2021). Chiral lithium amide mediated desymmetrization of 3-substituted cyclobutanone. Organic Chemistry Frontiers, 8(12), 3045-3050.[5]

-

Organic Syntheses. (1976). Cyclobutanone. Organic Syntheses, 55, 32.[6]

-

Fleck, T. J., & Raggias, T. R. (2015). Desymmetrization of Prochiral Cyclobutanones via Nitrogen Insertion: A Concise Route to Chiral γ‐Lactams. Angewandte Chemie International Edition, 54(33), 9719-9723.[7]

-

Maji, B., & Maity, S. (2019). Direct catalytic synthesis of β-acylamino cyclobutanones via three-component Mannich reactions. Organic & Biomolecular Chemistry, 17(33), 7701-7705.[8]

-

de Meijere, A., & Kozhushkov, S. I. (2003). The application of cyclobutane derivatives in organic synthesis. Chemical Reviews, 103(4), 1431-1504.[9]

-

Wang, C., et al. (2021). Stereoselective Synthesis of Cyclobutanes by Contraction of Pyrrolidines. Journal of the American Chemical Society, 143(44), 18429-18435.[10]

-

Gotor-Fernández, V., et al. (2018). An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate. Molecules, 23(10), 2633.[11]

-

Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate–Alkene [2+2] Cycloaddition. The Journal of Organic Chemistry, 81(17), 8050-8060.[12]

-

Geresh, S., et al. (2001). A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate. Biotechnology and Bioengineering, 73(3), 223-230.[3]

-

Conner, M. L., & Brown, M. K. (2016). Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition. The Journal of Organic Chemistry, 81(17), 8050-8060.[13]

- Wuitschik, G., et al. (2006). Cyclobutanes in Medicinal Chemistry.

Sources

- 1. Asymmetric synthesis of 2,3-dihydro-4-pyranones by reaction of chiral 3-alkoxycyclobutanone and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterification - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A two-step enzymatic resolution process for large-scale production of (S)- and (R)-ethyl-3-hydroxybutyrate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. A catalytic asymmetric cross-coupling approach to the synthesis of cyclobutanes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Chiral lithium amide mediated desymmetrization of 3-substituted cyclobutanone - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Desymmetrization of Prochiral Cyclobutanones via Nitrogen Insertion: A Concise Route to Chiral γ‐Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Direct catalytic synthesis of β-acylamino cyclobutanones via three-component Mannich reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 9. researchgate.net [researchgate.net]

- 10. irep.ntu.ac.uk [irep.ntu.ac.uk]

- 11. An Alternative Enzymatic Route to the Ergogenic Ketone Body Ester (R)-3-Hydroxybutyl (R)-3-Hydroxybutyrate [mdpi.com]

- 12. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis of 1,3-Substituted Cyclobutanes by Allenoate-Alkene [2 + 2] Cycloaddition [organic-chemistry.org]

Catalytic Methods for Aminocyclobutanol Synthesis: A Practical Guide to Modern Synthetic Strategies

An Application Guide for Researchers

Abstract

The aminocyclobutanol motif is a privileged scaffold in medicinal chemistry, prized for its unique three-dimensional structure and its utility as a conformationally restricted bioisostere for more flexible linkers. Its incorporation into drug candidates can significantly enhance pharmacological properties such as metabolic stability and binding affinity. This guide provides an in-depth overview of modern catalytic methods for the synthesis of aminocyclobutanols, designed for researchers, scientists, and drug development professionals. We move beyond simple procedural lists to offer a detailed examination of the core catalytic strategies, including [2+2] cycloadditions, intramolecular C-H aminations, and photochemical approaches. Each section is grounded in mechanistic principles, supported by detailed experimental protocols, comparative data, and visual diagrams to elucidate key concepts and workflows.

Introduction: The Strategic Value of the Aminocyclobutanol Core

The cyclobutane ring, particularly when substituted with both amino and hydroxyl groups, presents a unique set of stereochemical and conformational properties. Unlike flexible alkyl chains or planar aromatic rings, the puckered geometry of the 1,3-disubstituted cyclobutane offers a rigid scaffold that can precisely orient functional groups for optimal interaction with biological targets. This structural rigidity often leads to improved binding efficiency and metabolic stability, making aminocyclobutanol derivatives highly sought-after building blocks in drug discovery programs. The development of catalytic and stereoselective methods to access these structures is therefore a critical endeavor in modern organic synthesis. This document details three principal catalytic approaches that have emerged as powerful tools for constructing this valuable motif.

The Power of Cycloaddition: Constructing the Four-Membered Ring

[2+2] cycloaddition reactions represent one of the most direct and powerful methods for assembling the cyclobutane core.[1] This strategy involves the union of two two-carbon components to form the four-membered ring in a single step. Catalysis is crucial for controlling the rate, regioselectivity, and stereoselectivity of this transformation.

Pressure- and Silver-Promoted [2+2] Cycloaddition of Sulfonyl Allenes

One robust method involves the reaction between sulfonyl allenes and vinyl ethers. While this reaction can proceed thermally, the use of high pressure (hyperbaric conditions) significantly accelerates the process and improves yields. The synthesis begins with the silver-catalyzed[2][3] sigmatropic rearrangement of propargyl sulfinates to form the requisite sulfonyl allenes. These allenes then undergo a [2+2] cycloaddition with a vinyl ether. The reaction is believed to proceed through a stepwise dipolar mechanism, which dictates the regiochemical outcome.[4] The resulting cyclobutane contains a versatile exocyclic double bond and a sulfonyl group, which can be further functionalized, for instance, through a conjugate addition of an amine to install the amino group with good diastereoselectivity.[4]

Caption: Workflow for Aminocyclobutanol Synthesis via Hyperbaric [2+2] Cycloaddition.

Protocol 1: Synthesis of 3-Amino-3-[(arenesulfonyl)methyl]cyclobutanols [4]

-

Step 1: Sulfonyl Allene Synthesis. To a solution of the corresponding propargyl sulfinate in dichloromethane (CH₂Cl₂), add a catalytic amount of silver(I) salt (e.g., AgBF₄, 1-5 mol%). Stir the reaction at room temperature for 1-3 hours until TLC analysis indicates complete consumption of the starting material. The silver catalyst facilitates a[2][3] sigmatropic rearrangement to yield the sulfonyl allene. After the reaction, filter the mixture through a pad of Celite, and concentrate the filtrate under reduced pressure to obtain the crude sulfonyl allene, which can often be used in the next step without further purification.

-

Step 2: Hyperbaric [2+2] Cycloaddition. In a high-pressure reactor, dissolve the sulfonyl allene (1.0 equiv) and benzyl vinyl ether (3.0 equiv) in a 2:1 mixture of diethyl ether (Et₂O) and CH₂Cl₂. Pressurize the reactor to 15 kbar and heat to 50 °C for 18-24 hours. The high pressure is critical for overcoming the activation barrier of the cycloaddition. After cooling and depressurization, concentrate the reaction mixture in vacuo. Purify the residue by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the cyclobutane adduct.

-

Step 3: Conjugate Amine Addition. Dissolve the cyclobutane adduct (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF) or methanol (MeOH). Add the desired amine (1.5-2.0 equiv) and stir the mixture at room temperature for 4-12 hours. The electron-withdrawing sulfonyl group activates the exocyclic double bond for conjugate addition. Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure and purify the crude product by column chromatography to afford the target 3-aminocyclobutanol derivative.

Photochemical [2+2] Cycloaddition: The Norrish-Yang Reaction

A distinct and powerful approach to 2-aminocyclobutanols is the Norrish-Yang photocyclization. This intramolecular reaction begins with the photoexcitation of an α-amido alkylaryl ketone.[2][3] Upon absorption of UV light, the ketone is promoted to an excited triplet state. This is followed by an intramolecular γ-hydrogen abstraction by the excited carbonyl group from the alkyl chain, generating a 1,4-triplet biradical. Subsequent radical combination (cyclization) of this biradical intermediate forms the cyclobutanol ring. This method offers high diastereoselectivity, which is rationalized by a multi-step mechanism involving diastereoselective hydrogen abstraction and conformational equilibration of the biradical intermediate, often controlled by hydrogen bonding.[3]

Caption: Mechanism of the Norrish-Yang Photocyclization for Aminocyclobutanol Synthesis.

| Catalyst/Condition | Substrate Type | Key Features | Yield (%) | Diastereoselectivity | Reference |

| High Pressure (15 kbar) | Sulfonyl allene + Vinyl ether | Forms versatile cyclobutane core | 83% (for core) | Moderate to Excellent | [4] |

| Iron(III) Chloride | Styrene + Enamine | Simple, inexpensive catalyst | (Not specified) | (Not specified) | [5] |

| UV Light (Benzene) | α-Amido alkylaryl ketone | Intramolecular, high diastereoselectivity | Moderate (12-26%) | High to Excellent | [2][3] |

Intramolecular C-H Amination: Forging the C-N Bond on a Pre-formed Ring

An alternative strategy to cycloaddition is to first construct the cyclobutanol ring and then install the amino group via a C-H amination reaction. This approach is particularly powerful for creating vicinal (1,2) or 1,3-amino alcohols. Modern catalysis has enabled radical-mediated C-H aminations that offer unprecedented control over regioselectivity and enantioselectivity.[6][7]

Radical Relay Chaperone Strategy for β-C-H Amination

This sophisticated multi-catalytic strategy solves the dual challenges of regioselectivity (β vs. other positions) and enantioselectivity in radical C-H amination.[6] The process begins by transiently converting the cyclobutanol's hydroxyl group into an oxime imidate using a "chaperone" molecule. This imidate then coordinates to a chiral copper catalyst. A separate iridium-based photocatalyst selectively excites the copper-bound substrate via triplet energy transfer.[7] This generates a nitrogen-centered radical, which is held in a specific chiral environment by the copper catalyst. The radical then undergoes a highly regioselective intramolecular 1,5-hydrogen atom transfer (HAT) from the β-carbon. The resulting carbon-centered radical is trapped stereoselectively within the chiral copper complex to form a C-N bond, yielding a chiral oxazoline intermediate. Finally, hydrolysis releases the enantioenriched β-aminocyclobutanol.

The success of this method hinges on the synergistic action of three components:

-

The Chaperone: Directs the radical process and activates the alcohol.

-

The Chiral Copper Catalyst: Controls the stereochemistry of both the HAT and C-N bond-forming steps.

-

The Photocatalyst: Provides the energy for selective radical generation under mild conditions.

// Nodes A [label="Cyclobutanol + Chaperone", fillcolor="#FBBC05"]; B [label="[Cu(II)-Ligand]\nComplex"]; C [label="Cu-Bound Imidate"]; D [label="Ir(III)* Photocatalyst\n(Excited State)"]; E [label="N-Centered Radical\n[Cu(II) Complex]"]; F [label="C-Centered Radical\n(Post 1,5-HAT)"]; G [label="Chiral Oxazoline"]; H [label="β-Aminocyclobutanol", fillcolor="#34A853"];

// Edges A -> C [label="Coordination"]; B -> C; D -> E [label="Energy Transfer\n(Sensitization)"]; C -> E [label="Excitation"]; E -> F [label="Enantioselective\n1,5-HAT"]; F -> G [label="Stereoselective\nAmination"]; G -> H [label="Hydrolysis"];

// Invisible edges for layout A -> B [style=invis]; E -> D [style=invis]; }

Caption: Catalytic Cycle for Enantioselective Radical C-H Amination.

Protocol 2: General Procedure for Photocatalytic β-C-H Amination of a Cyclobutanol [6][7]

-

Step 1: Imidate Formation (Chaperone Attachment). In a nitrogen-flushed vial, dissolve the cyclobutanol starting material (1.0 equiv) and an imidoyl chloride chaperone (1.1 equiv) in an anhydrous, non-protic solvent like acetonitrile (MeCN). Add a non-nucleophilic base such as 2,6-lutidine (1.2 equiv). Stir the mixture at room temperature for 1-2 hours until the alcohol is fully converted to the oxime imidate. This step is typically performed in situ.

-

Step 2: Catalyst Preparation. In a separate nitrogen-flushed vial, prepare the active catalyst solution. Combine the copper(II) salt (e.g., Cu(OAc)₂, 5 mol%), the chiral bisoxazoline ligand (5.5 mol%), and the iridium photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, 1-2 mol%) in the reaction solvent. Stir for 15-30 minutes to allow for complex formation.

-

Step 3: Photocatalytic Reaction. Transfer the catalyst solution to the vial containing the in situ-generated imidate. Degas the reaction mixture with a stream of nitrogen or argon for 10-15 minutes. Place the vial approximately 5-10 cm from a blue LED lamp (427-450 nm) and stir vigorously at room temperature for 12-24 hours. Use a fan to maintain ambient temperature.

-

Step 4: Workup and Hydrolysis. Upon completion (monitored by LC-MS), concentrate the reaction mixture. To the crude residue, add a mixture of THF and 1 M hydrochloric acid (HCl). Stir at room temperature for 2-4 hours to hydrolyze the resulting oxazoline intermediate. Neutralize the mixture with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Step 5: Purification. Dry the combined organic layers over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to obtain the enantioenriched aminocyclobutanol.

| Catalyst System | C-H Bond Type | Key Features | Yield (%) | Enantiomeric Excess (ee %) | Reference |

| Cu(II)/Chiral Ligand + Ir(III) Photocatalyst | Alkyl, Benzyl, Allyl | Multi-catalytic, high enantioselectivity | Broad (40-90%) | High (70-98%) | [6][7] |

| Rh₂(esp)₂ | Tertiary or Benzylic β-C-H | Oxidative cyclization of urea/guanidine | Good to Excellent | Stereospecific | [8] |